REACTION_SMILES
|
[Br:1][c:2]1[c:3]([O:4][CH2:5][C:6]([CH3:7])=[O:8])[cH:9][cH:10][c:11]([F:13])[cH:12]1.[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[CH3:14][Mg:15][Cl:16]>>[Br:1][c:2]1[c:3]([O:4][CH2:5][C:6]([CH3:7])([OH:8])[CH3:14])[cH:9][cH:10][c:11]([F:13])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)COc1ccc(F)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(O)COc1ccc(F)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |